Larotrectinib hydrochloride
Description
Contextualization of Larotrectinib (B560067) Hydrochloride as a Small Molecule Inhibitor
Larotrectinib is a potent and highly selective, orally available, small-molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family. cancer.govnih.govmdpi.com As an ATP-competitive inhibitor, it functions by blocking the binding site for adenosine (B11128) triphosphate (ATP) on the TRK receptors. nih.govmedchemexpress.comportico.org This action prevents the phosphorylation and subsequent activation of the kinase, thereby interrupting downstream signaling pathways. patsnap.comdrugbank.com Its high selectivity means it has potent inhibitory effects on all three TRK proteins (TRKA, TRKB, and TRKC) with minimal activity against other kinases at physiologically achievable concentrations. cancer.govncats.io This specificity is a key characteristic, distinguishing it in the landscape of kinase inhibitors. drugbank.com
Scientific Significance of Tropomyosin Receptor Kinase (TRK) Inhibition in Oncology Research
The Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC proteins, are receptor tyrosine kinases crucial for the development and function of the nervous system. nih.govnih.govcancer.gov In healthy tissues, they are involved in regulating cell differentiation, proliferation, survival, and function of neurons. nih.govdiatechpharmacogenetics.comaacrjournals.org However, the discovery that the genes encoding these proteins—NTRK1, NTRK2, and NTRK3—can be altered in various cancers has made TRK a significant target in oncology. nih.govnih.gov
Aberrant activation of TRK proteins, most commonly through gene fusions, can act as an oncogenic driver, promoting uncontrolled cell growth and survival in a variety of tumor types. nih.govnih.gov Therefore, the inhibition of this pathway presents a promising therapeutic strategy. The scientific significance of TRK inhibition lies in its potential to be a "tumor-agnostic" or "histology-agnostic" treatment, meaning it can be effective against any cancer, regardless of its location in the body, as long as the specific NTRK gene fusion is present. nih.govd-nb.info This approach marks a shift from treating cancers based on their tissue of origin to treating them based on their specific genetic drivers.
Overview of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions as Oncogenic Drivers
| Tumor Type | Reported Prevalence of NTRK Fusions | Reference |
|---|---|---|
| Salivary Gland Cancer | 2.43% - 5.08% | nih.gov |
| Soft Tissue Sarcomas | 0.91% - 1.27% | nih.govnih.gov |
| Thyroid Cancer | 1.25% - 1.31% | nih.govnih.gov |
| Pediatric Cancers | 1.34% - 3.1% | nih.govnih.gov |
| Colorectal Cancer (CRC) | 0.7% | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | 0.3% | nih.gov |
Formation of Oncogenic TRK Fusion Proteins
Oncogenic TRK fusion proteins are the result of chromosomal rearrangements where the 3' region of an NTRK gene (which includes the kinase domain) fuses with the 5' region of a different gene. nih.govnih.govmdpi.com These rearrangements can be intrachromosomal (occurring within the same chromosome) or interchromosomal (between different chromosomes) and can arise from various mechanisms like translocations, inversions, or deletions. ntrktesting.comfrontiersin.org
More than 50 different fusion partner genes have been identified, and this number continues to grow. ntrktesting.com Common partners include genes like ETV6, TPM3, and LMNA. ascopubs.orgtrkcancer.com The fusion partner often provides a dimerization or oligomerization domain, which is crucial for the subsequent activation of the kinase. nih.govtrkcancer.com The resulting chimeric gene leads to the expression of a TRK fusion protein that retains the catalytic tyrosine kinase domain of the TRK protein but often lacks the original ligand-binding domain. ntrktesting.comtrkcancer.com
| NTRK Gene | Common Fusion Partners | Reference |
|---|---|---|
| NTRK1 | TPM3, LMNA | d-nb.infoascopubs.orgasco.org |
| NTRK2 | KCTD16, AFAP1 | d-nb.infojmcp.org |
| NTRK3 | ETV6, EML4 | ascopubs.orgjmcp.org |
Role in Constitutive Activation of Kinase Activity
In their normal state, TRK receptors are activated when a specific ligand (a neurotrophin) binds to their extracellular domain, causing the receptors to form dimers and autophosphorylate, which initiates downstream signaling. aacrjournals.orgnih.gov TRK fusion proteins bypass this regulatory step. diatechpharmacogenetics.comtrkcancer.com The fusion partner gene often provides a domain that promotes dimerization or oligomerization, causing the fusion proteins to cluster together. nih.govtrkcancer.com
This clustering leads to ligand-independent, constitutive (continuous) activation of the TRK kinase domain. nih.govtrkcancer.comresearchgate.net The constantly active kinase then persistently phosphorylates downstream signaling molecules, leading to the uncontrolled activation of pathways such as the MAPK, PI3K/AKT, and PLCγ pathways. patsnap.comnih.govresearchgate.net This aberrant, non-stop signaling cascade drives cell proliferation, survival, and ultimately, the growth and progression of the tumor. nih.govntrktesting.comtrkcancer.com Recent research also suggests that the formation of liquid-like condensates by these fusion proteins can accelerate kinase reactions and serve as hubs for organizing these oncogenic signaling pathways. pnas.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1919868-83-9 |
|---|---|
Molecular Formula |
C21H23ClF2N6O2 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22F2N6O2.ClH/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);1H/t14-,18+;/m0./s1 |
InChI Key |
UIHKJNYGFOAQDS-QLOBERJESA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.Cl |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Specificity of Larotrectinib Hydrochloride
Direct TRK Kinase Inhibition Profile
Larotrectinib (B560067) is a potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins, which includes TRKA, TRKB, and TRKC. nih.govcanjhealthtechnol.cajhoponline.com These receptor tyrosine kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. ahdbonline.compatsnap.com In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. patsnap.com However, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which are constitutively active and drive the growth and survival of various tumors. jhoponline.compatsnap.com Larotrectinib's efficacy lies in its ability to specifically target and inhibit these aberrant fusion proteins. patsnap.comnih.gov
Tropomyosin Receptor Kinase A (TRKA) Inhibition
Larotrectinib demonstrates potent inhibition of TRKA. nih.govtandfonline.com In preclinical studies, it has shown high affinity for the TRKA receptor, effectively blocking its kinase activity. tandfonline.comtandfonline.com This inhibition has been observed to be highly selective, with significantly less activity against other kinases. tandfonline.comportico.org The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are in the low nanomolar range, underscoring its potency. For instance, in vitro studies have reported IC50 values for TRKA inhibition by larotrectinib to be approximately 6.5 nmol/L and in some cases as low as 0.9 nmol/L. tandfonline.comaacrjournals.org
Tropomyosin Receptor Kinase B (TRKB) Inhibition
Similar to its effect on TRKA, larotrectinib is a potent inhibitor of TRKB. nih.govmedchemexpress.com It effectively blocks the kinase function of TRKB, which, like other TRK family members, can be oncogenically activated through gene fusions. nih.govahdbonline.com The inhibitory concentration for TRKB is also in the low nanomolar range, with reported IC50 values around 8.1 nmol/L. tandfonline.comtandfonline.com This potent inhibition disrupts the signaling cascades that promote tumor cell proliferation and survival. patsnap.com
Tropomyosin Receptor Kinase C (TRKC) Inhibition
Larotrectinib completes its pan-TRK inhibition profile by effectively targeting TRKC. nih.govjhoponline.com It demonstrates potent inhibitory activity against TRKC, with reported IC50 values of approximately 10.6 nmol/L and in some studies as low as 2.8 nmol/L. tandfonline.comaacrjournals.org This comprehensive inhibition of all three TRK receptors ensures that tumors driven by any of the NTRK gene fusions can be targeted. nih.gov Point mutations in the TRKC kinase domain, such as G623R, G696A, and F617L, have been identified as mechanisms of acquired resistance to larotrectinib. ahdbonline.com
Ligand-Independent Activation Blockade
A key feature of the oncogenic TRK fusion proteins is their ability to become activated without the need for their natural ligands, the neurotrophins. canjhealthtechnol.canih.gov These chromosomal rearrangements lead to the creation of chimeric proteins that are constitutively active, meaning they are always "on," constantly sending signals that promote cell growth and survival. canjhealthtechnol.capatsnap.com Larotrectinib's mechanism directly counteracts this by blocking the kinase activity of these fusion proteins, thereby halting the downstream signaling cascades that are essential for tumor proliferation. patsnap.comnih.govnih.gov This ligand-independent activation blockade is a central aspect of larotrectinib's therapeutic effect in TRK fusion-positive cancers. nih.govnih.gov
Adenosine (B11128) Triphosphate (ATP) Binding Site Competitive Inhibition
Larotrectinib functions as an ATP-competitive inhibitor. canjhealthtechnol.caportico.orgmedchemexpress.com This means that it binds to the ATP-binding site within the kinase domain of the TRK proteins. tandfonline.comportico.org By occupying this site, larotrectinib prevents ATP, the cell's primary energy currency, from binding. The transfer of a phosphate (B84403) group from ATP to other proteins is a critical step in the activation of signaling pathways. By blocking ATP binding, larotrectinib effectively prevents the phosphorylation and subsequent activation of downstream signaling molecules, thereby inhibiting the entire signaling cascade. patsnap.com
Downstream Signaling Pathway Modulation
The constitutive activation of TRK fusion proteins triggers several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation. patsnap.comnih.gov The primary pathways implicated include the mitogen-activated protein kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway) and the phosphoinositide 3-kinase (PI3K)-Akt pathway. patsnap.comnih.govdovepress.com By inhibiting the TRK fusion proteins, larotrectinib effectively suppresses the activation of these key downstream pathways. patsnap.commedchemexpress.com This disruption of oncogenic signaling leads to the induction of cellular apoptosis (programmed cell death) and the inhibition of tumor cell growth in cancers that harbor TRK fusions. drugbank.comnih.gov
| Parameter | Finding | Source |
| TRKA Inhibition (IC50) | 6.5 nmol/L | tandfonline.comtandfonline.com |
| TRKB Inhibition (IC50) | 8.1 nmol/L | tandfonline.comtandfonline.com |
| TRKC Inhibition (IC50) | 10.6 nmol/L | tandfonline.comtandfonline.com |
| Selectivity | >100-fold higher affinity for TRK receptors compared to other kinases. | tandfonline.com |
| Mechanism | ATP-competitive inhibitor of TRK kinases. | canjhealthtechnol.caportico.orgmedchemexpress.com |
| Effect | Blocks ligand-independent activation of TRK fusion proteins and modulates downstream pathways like MAPK and PI3K-Akt. | patsnap.comnih.govnih.govdovepress.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Constitutive activation of TRK fusion proteins leads to the aberrant activation of the MAPK pathway. targetedonc.com In vivo tumor models have demonstrated that larotrectinib effectively inhibits the MAPK signaling pathway downstream of TRK fusion proteins. tandfonline.comtargetedonc.com This inhibition is a key mechanism through which larotrectinib exerts its anti-tumor effects. nih.govmdpi.com
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Inhibition
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism, and its aberrant activation is a common feature in many cancers. nih.govnih.govresearchgate.net TRK fusion proteins drive the activation of the PI3K/AKT pathway. tandfonline.com In vivo models have confirmed that larotrectinib treatment results in the targeted inhibition of this pathway. tandfonline.comtargetedonc.comnih.govmdpi.com
Signal Transducer and Activator of Transcription 3 (STAT-3) Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT-3) pathway is involved in cell proliferation, survival, and inflammation, and its dysregulation is implicated in cancer. In vivo tumor models harboring TRK fusions have demonstrated that larotrectinib inhibits the STAT-3 signaling pathway. tandfonline.comtargetedonc.comnih.govmdpi.com
Kinase Selectivity and Specificity Profiling
Larotrectinib is characterized by its high selectivity for the TRK family of receptors. tandfonline.comcancerbiomed.org This specificity is crucial for its favorable therapeutic window, as it minimizes off-target effects. patsnap.com
Comparative Binding Affinities for TRK Receptors
In vitro kinase assays have demonstrated that larotrectinib is a potent inhibitor of all three TRK proteins. nih.gov It exhibits strong binding affinities for TRKA, TRKB, and TRKC, with IC50 values in the low nanomolar range. tandfonline.comdrugbank.comtandfonline.com Specifically, the IC50 values for larotrectinib against TRKA, TRKB, and TRKC have been reported to be 6.5 nmol/L, 8.1 nmol/L, and 10.6 nmol/L, respectively. tandfonline.comtandfonline.com Another study reported IC50 values between 5-11 nM. drugbank.com The binding affinity of larotrectinib for TRK receptors is at least 100-fold higher than for other kinases. tandfonline.comhematologyandoncology.net
Table 1: Comparative Binding Affinities of Larotrectinib for TRK Receptors
| Receptor | IC50 (nmol/L) - Source 1 tandfonline.comtandfonline.com | IC50 (nM) - Source 2 drugbank.com |
|---|---|---|
| TRKA | 6.5 | 5-11 |
| TRKB | 8.1 | 5-11 |
Evaluation of Off-Target Kinase Inhibition (e.g., TNK2)
To assess its selectivity, larotrectinib was tested against a large panel of non-TRK kinases. tandfonline.com In a screen of 226 non-TRK kinases at a concentration of 1000 nmol/L, larotrectinib induced greater than 50% inhibition of only one kinase, TNK2 (Tyrosine kinase non-receptor 2). tandfonline.comtandfonline.com The IC50 value for TNK2 inhibition was 576 nmol/L, which is approximately 100-fold higher than its IC50 for TRK receptors, underscoring the high selectivity of larotrectinib. tandfonline.comdrugbank.comtandfonline.com
Table 2: Off-Target Kinase Inhibition of Larotrectinib
| Kinase | IC50 (nmol/L) |
|---|
Preclinical Efficacy Studies of Larotrectinib Hydrochloride
In Vitro Cellular Models
Larotrectinib (B560067) hydrochloride is a potent and highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. nih.govscienceopen.com Chromosomal rearrangements involving these genes can lead to the formation of TRK fusion proteins, which act as oncogenic drivers in a wide array of human cancers. nih.govstjude.org Preclinical studies using in vitro cellular models have been instrumental in demonstrating the targeted efficacy of larotrectinib against cancer cells harboring these specific genetic alterations. scienceopen.com These studies have shown that larotrectinib effectively suppresses the growth of NTRK fusion-containing models in vitro by inhibiting downstream signaling pathways. nih.gov
Larotrectinib has demonstrated potent anti-proliferative activity across a diverse panel of cancer cell lines that endogenously express various TRK fusion proteins. nih.gov The sensitivity of these cell lines to larotrectinib highlights the dependency of these tumors on the TRK fusion oncogene for their growth and survival. nih.gov
In vitro studies have validated the efficacy of larotrectinib in lung cancer models driven by NTRK fusions. The CUTO-3 cell line, derived from a patient with lung adenocarcinoma and harboring an MPRIP–NTRK1 gene fusion, has shown sensitivity to the drug. nih.gov In a broad screening of 79 human cancer cell lines, the IC50 value (the concentration of drug that inhibits 50% of cell viability) for larotrectinib in the CUTO-3 cell line was between 5 and 20 nM. nih.gov Another study reported an IC50 value of less than 100 nmol/L for larotrectinib in the CUTO-3.29 cell line, which also carries the MPRIP–NTRK1 fusion. mdpi.com These findings underscore the potent activity of larotrectinib against lung cancer cells characterized by this specific NTRK1 fusion.
| Cell Line | NTRK Fusion | IC50 Value (nM) | Reference |
|---|---|---|---|
| CUTO-3 | MPRIP–NTRK1 | 5 - 20 | nih.gov |
| CUTO-3.29 | MPRIP–NTRK1 | <100 | mdpi.com |
The TPM3–NTRK1 gene fusion, first identified in a colorectal carcinoma, is a recurrent oncogenic driver in this cancer type. nih.govnih.gov The KM12 colorectal cancer cell line, which endogenously expresses the TPM3-NTRK1 fusion, has been a key model for evaluating the preclinical efficacy of larotrectinib. nih.govmdpi.com Studies have consistently demonstrated the high sensitivity of KM12 cells to larotrectinib. In a cytotoxicity screening, the IC50 value for larotrectinib in KM12 cells was reported to be in the range of 5 to 20 nM. nih.gov Another study specified an even more potent IC50 of less than 10 nmol/L, confirming the profound inhibitory effect of the compound on cell lines driven by this fusion. mdpi.com
| Cell Line | NTRK Fusion | IC50 Value (nM) | Reference |
|---|---|---|---|
| KM12 | TPM3–NTRK1 | 5 - 20 | nih.gov |
| KM12 | TPM3–NTRK1 | <10 | mdpi.com |
The ETV6-NTRK3 fusion is associated with several malignancies, including acute myeloid leukemia (AML). nih.govaacrjournals.org The MO-91 cell line, which harbors the ETV6-NTRK3 fusion, serves as a preclinical model for this hematologic malignancy. nih.govmdpi.com Larotrectinib has shown marked activity against this cell line. The reported IC50 value for larotrectinib in MO-91 cells was between 5 and 20 nM. nih.gov A separate analysis confirmed this high potency, reporting an IC50 value of less than 10 nmol/L. mdpi.com These data indicate that the oncogenic activity of the ETV6-NTRK3 fusion protein in AML is effectively neutralized by larotrectinib. Research has also shown that larotrectinib can be effective in preclinical models of ETV6-NTRK3–positive B-cell acute lymphoblastic leukemia. nih.govnih.gov
| Cell Line | NTRK Fusion | IC50 Value (nM) | Reference |
|---|---|---|---|
| MO-91 | ETV6–NTRK3 | 5 - 20 | nih.gov |
| MO-91 | ETV6–NTRK3 | <10 | mdpi.com |
Infantile fibrosarcoma (IFS) is a rare pediatric soft tissue sarcoma characterized by a high frequency of NTRK gene fusions, most commonly ETV6-NTRK3. nih.govresearchgate.netresearchgate.net This specific fusion is considered a primary oncogenic event in the development of IFS. researchgate.net While specific, named IFS cell lines are not detailed in the provided search results, the potent activity of larotrectinib against other cell lines with the same ETV6-NTRK3 fusion (such as the MO-91 AML line) strongly supports its efficacy in IFS. nih.govmdpi.com The dramatic and rapid responses observed in clinical settings for IFS patients treated with larotrectinib are predicated on the high sensitivity of the ETV6-NTRK3-driven cancer cells to TRK inhibition. cancer.govchop.edu
The tumor-agnostic efficacy of larotrectinib is a result of its specific targeting of the TRK fusion oncoprotein, regardless of the tissue of origin. nih.govstjude.org Preclinical studies have shown that tumor cell lines harboring various TRK fusions are sensitive to larotrectinib, with IC50 values typically in the low nanomolar range. nih.gov This broad activity has been observed across a variety of cancer types, including salivary gland tumors and thyroid cancer, which can also harbor different NTRK gene fusions. nih.govbayer.com The consistent potency of larotrectinib across these diverse cellular models confirms that the NTRK fusion is the key determinant of sensitivity to the drug. targetedonc.com
Activity in Cells with TRK Protein Overexpression
The oncogenic potential of NTRK gene fusions is driven by the overexpression of chimeric TRK fusion proteins, which leads to ligand-independent, constitutive activation of downstream signaling pathways, such as the MAPK and PI3K pathways. patsnap.commdpi.com Preclinical studies have demonstrated that larotrectinib potently inhibits the kinase activity of all three TRK proteins. nih.gov In vitro assays have shown that larotrectinib has high potency against TRKA, TRKB, and TRKC, as indicated by its low half-maximal inhibitory concentration (IC50) values. nih.gov
Table 1: In Vitro Potency of Larotrectinib Against TRK Kinases
| Kinase | IC50 (nmol/L) |
|---|---|
| TRKA | 5 |
| TRKB | 11 |
| TRKC | 6 |
Data sourced from preclinical in vitro assays. nih.gov
In cellular models, larotrectinib has demonstrated significant anti-tumor activity in cancer cell lines harboring NTRK gene fusions. nih.gov For instance, in vitro studies have shown that larotrectinib inhibits the proliferation of cancer cells with constitutive activation of TRK proteins resulting from these gene fusions. nih.govdrugbank.com This inhibition of TRK signaling ultimately leads to the induction of cellular apoptosis and a G1 cell-cycle arrest. nih.gov
Activity in Cells with Deletion of TRK Protein Regulatory Domains
In addition to its activity against TRK fusion proteins, preclinical tumor models have shown that larotrectinib also exhibits anti-tumor activity in cells where the constitutive activation of TRK proteins is a result of the deletion of a protein regulatory domain. bayer.comnih.govdrugbank.com These deletions can lead to the uncontrolled activation of the TRK kinase, similar to the effect of a fusion event. Larotrectinib's mechanism of action, which involves blocking the ATP-binding site of the TRK kinase domain, allows it to be effective against these constitutively active forms of the TRK proteins as well. nih.gov
In Vivo Tumor Models
Xenograft Tumor Models
The in vivo efficacy of larotrectinib has been evaluated in various preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.gov In these models, oral administration of larotrectinib has been shown to result in a dose-dependent inhibition of tumor growth. nih.gov These studies have been conducted using cancer cell lines that harbor NTRK gene fusions, leading to the overexpression of TRK fusion proteins. nih.gov The anti-tumor activity of larotrectinib in these xenograft models further confirms its potential as a targeted therapy for TRK fusion-positive cancers. nih.gov
Orthotopic Tumor Models
There is currently no publicly available information from preclinical studies on the efficacy of larotrectinib hydrochloride in orthotopic tumor models.
Efficacy in Specific Preclinical Disease Models
Infantile fibrosarcoma (IFS) is a rare soft tissue sarcoma that occurs in the first year of life and is characterized by a high frequency of ETV6-NTRK3 gene fusions. frontiersin.org This specific genetic alteration makes IFS a prime candidate for treatment with a TRK inhibitor like larotrectinib. nih.gov While much of the data on larotrectinib's efficacy in IFS comes from clinical trials with pediatric patients, these trials were preceded by preclinical evidence of its activity. ascopost.comturkjpediatr.org
Preclinical models of IFS have demonstrated the sensitivity of these tumors to TRK inhibition. nih.gov The constitutive activation of the TRKC kinase resulting from the ETV6-NTRK3 fusion is a key driver of tumorigenesis in IFS. frontiersin.org Larotrectinib's potent inhibition of TRKC effectively blocks this oncogenic signaling, leading to tumor growth inhibition. Clinical studies in pediatric patients with IFS have shown high and durable response rates to larotrectinib, underscoring the preclinical rationale for its use in this disease. ascopost.comturkjpediatr.org
Pilocytic Astrocytoma Models (e.g., ATG16L1::NTRK2 fusion)
The preclinical evaluation of novel oncogenic fusions is critical to understanding their role in tumorigenesis and their potential as therapeutic targets. In the context of pilocytic astrocytoma, a rare ATG16L1::NTRK2 gene fusion has been identified and studied in preclinical in vitro models. nih.govresearchgate.net Functional validation of this fusion was conducted through the transient transfection of human embryonic kidney (HEK293) cells with constructs expressing the ATG16L1::NTRK2 fusion protein. nih.gov
These studies demonstrated the oncogenic potential of the fusion protein. nih.gov Analysis of downstream signaling pathways revealed that the ATG16L1::NTRK2 fusion protein constitutively activates both the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways. nih.govconsensus.app This activation was evidenced by the increased phosphorylation of key pathway mediators, including extracellular signal-regulated kinase (ERK), AKT, and S6 ribosomal protein. nih.gov In contrast, no significant alteration was observed in the JAK/STAT pathway, suggesting that the oncogenic activity of this specific fusion is primarily driven through the MAPK and PI3K cascades. nih.gov These findings establish the ATG16L1::NTRK2 fusion as an oncogenic driver, validating its role as a therapeutic target for TRK inhibitors like this compound. nih.gov
| Preclinical Model | Fusion Gene | Key Finding | Affected Signaling Pathways |
|---|---|---|---|
| HEK293 Cell Transfection | ATG16L1::NTRK2 | Demonstrated oncogenic effect of the fusion protein. nih.gov | MAPK and PI3K pathway activation (evidenced by increased phosphorylation of ERK, AKT, and S6). nih.gov |
B-cell Acute Lymphoblastic Leukemia Models (e.g., ETV6-NTRK3 fusion)
Preclinical models have been instrumental in demonstrating the efficacy of this compound in hematological malignancies driven by NTRK fusions. The ETV6-NTRK3 gene fusion, which can be found in a subset of B-cell acute lymphoblastic leukemia (B-cell ALL) cases, is known to promote rapid proliferation and central nervous system (CNS) infiltration in preclinical models. nih.gov
| Preclinical Model | Fusion Gene | Treatment Group | Outcome | Assessed Compartments |
|---|---|---|---|---|
| Patient-Derived Xenograft (PDX) in NSG Mice | ETV6-NTRK3 | This compound | Significantly lower leukemic burden compared to control. nih.gov | Bone Marrow, Spleen, Central Nervous System (CNS) |
| Control (Vehicle) | High leukemic burden. nih.gov |
Analysis of Tumor Growth Regression in Response to this compound
The anti-tumor activity of this compound is a direct result of its potent and selective inhibition of TRK fusion proteins. nih.gov Preclinical studies using both in vitro and in vivo models have elucidated the mechanisms through which Larotrectinib leads to the regression of tumors harboring NTRK gene fusions.
In vitro assays on tumor cell lines expressing TRK fusion proteins have shown that inhibition of TRK signaling by this compound leads to the induction of cellular apoptosis, or programmed cell death. nih.gov Furthermore, the compound was found to cause a G1 cell-cycle arrest, preventing the cancer cells from progressing through the cell division cycle and proliferating. nih.gov
These cellular-level effects translate to significant anti-tumor activity in vivo. nih.gov In studies using xenograft models, where human tumors with NTRK fusions are implanted into athymic nude mice, administration of this compound resulted in a dose-dependent inhibition of tumor growth. nih.gov This confirms that the targeted inhibition of TRK fusion proteins by Larotrectinib is effective at controlling and regressing tumor growth in a preclinical setting. nih.gov
| Model Type | Mechanism of Action | Observed Effect |
|---|---|---|
| In Vitro (TRK-fusion tumor cell lines) | Induction of Apoptosis | Increased programmed cell death. nih.gov |
| In Vitro (TRK-fusion tumor cell lines) | Cell-Cycle Arrest | Blockade of cell proliferation at the G1 phase. nih.gov |
| In Vivo (Xenograft models in nude mice) | Tumor Growth Inhibition | Dose-dependent reduction in tumor volume. nih.gov |
Mechanisms of Acquired Resistance to Larotrectinib Hydrochloride
On-Target Resistance Mechanisms: Kinase Domain Mutations within NTRK Fusions
On-target resistance to larotrectinib (B560067) hydrochloride primarily arises from the acquisition of secondary mutations within the kinase domain of the NTRK fusion gene. ascopubs.orgnih.gov These mutations interfere with the binding of larotrectinib to its target, thereby restoring kinase activity and promoting tumor growth. nih.gov The most frequently observed on-target resistance mutations occur in two key regions of the kinase domain: the solvent front and the gatekeeper residue. nih.govresearchgate.net
| Resistance Mechanism Category | Specific Region | Associated Mutations |
|---|---|---|
| On-Target Resistance | Solvent Front | NTRK1 G595R, NTRK2 G639R/L, NTRK3 G623R/E |
| On-Target Resistance | Gatekeeper Residue | NTRK1 F589L |
Mutations in the solvent front are the most common on-target resistance mechanism to first-generation TRK inhibitors like larotrectinib. researchgate.nettargetedonc.com In a study analyzing 18 patients who developed resistance, 15 cases (83%) were due to on-target mechanisms, and of those, 13 (87%) involved solvent front mutations. researchgate.netasco.org These mutations introduce bulky amino acid substitutions that create steric hindrance, preventing the inhibitor from binding effectively to the ATP-binding pocket. nih.govscienceopen.com
The NTRK1 G595R mutation is a frequently reported solvent front alteration that confers resistance to larotrectinib. researchgate.netnih.gov This mutation was identified in a patient with an LMNA-NTRK1 fusion-positive colorectal cancer who initially responded to larotrectinib but later progressed. nih.gov Similarly, a patient with a TPM3-NTRK1–driven sarcoma developed an NTRK1 G595R mutation after six months of larotrectinib therapy, leading to disease progression. ascopubs.orgnih.gov The substitution of glycine (G) with a bulkier arginine (R) at position 595 sterically hinders the binding of larotrectinib. scienceopen.com Interestingly, in vitro kinase assays have suggested that the G595R mutant TRKA may also have an increased affinity for ATP, which could further contribute to the resistant phenotype. scienceopen.com
Acquired mutations at the glycine 639 position of the NTRK2 kinase domain have also been identified as a mechanism of resistance. Specifically, the NTRK2 G639R and G639L mutations have been reported in patients who developed resistance to first-generation TRK inhibitors. nih.govresearchgate.netnih.gov In a cohort of 15 patients with on-target resistance, one case involved an NTRK2 G639L mutation. researchgate.netasco.org Similar to other solvent front mutations, the substitution of the small glycine residue with larger residues like arginine (R) or leucine (L) is predicted to interfere with drug binding.
Mutations at the glycine 623 position of NTRK3 are among the most common resistance mechanisms observed. The NTRK3 G623R substitution has been identified in multiple tumor types, including infantile fibrosarcoma and thyroid cancer. nih.govresearchgate.net In one analysis of 13 patients with solvent front mutations, seven harbored the NTRK3 G623R mutation. researchgate.netasco.org For instance, a pediatric patient with an ETV6-NTRK3 fusion-positive infantile fibrosarcoma developed a G623R mutation after an initial response to larotrectinib. nih.gov Another patient with an ETV6-NTRK3 fusion-positive pancreatic carcinoma also acquired this mutation following larotrectinib treatment. nih.govascopubs.org Additionally, the NTRK3 G623E mutation has been reported as a resistance mechanism. researchgate.netasco.org
| Mutation | NTRK Gene | Location | Reported Cancer Types | Reference |
|---|---|---|---|---|
| G595R | NTRK1 | Solvent Front | Colorectal Cancer, Sarcoma, Thyroid Cancer, NSCLC | nih.govascopubs.orgresearchgate.netscienceopen.com |
| G639R | NTRK2 | Solvent Front | Not specified in provided context | nih.govnih.gov |
| G639L | NTRK2 | Solvent Front | Not specified in provided context | researchgate.net |
| G623R | NTRK3 | Solvent Front | Infantile Fibrosarcoma, Pancreatic Carcinoma, Sarcoma, GIST | nih.govnih.govnih.govascopubs.org |
| G623E | NTRK3 | Solvent Front | Not specified in provided context | researchgate.net |
The "gatekeeper" residue is a critical amino acid located at the entrance of a hydrophobic pocket within the kinase domain. Mutations at this position can prevent inhibitor binding while still allowing ATP to enter, thus maintaining kinase activity. nih.gov While less common than solvent front mutations, gatekeeper mutations represent a significant mechanism of on-target resistance to larotrectinib. researchgate.netasco.org
The NTRK1 F589L mutation involves the substitution of phenylalanine (F) with leucine (L) at the gatekeeper position of the TRKA kinase. nih.gov This alteration has been identified in patients with various cancer types, including colorectal cancer and cholangiocarcinoma, who have progressed on larotrectinib. nih.govscienceopen.comdovepress.com In an analysis of 18 patients with acquired resistance, one patient was found to have an NTRK1 F589L gatekeeper mutation. researchgate.netasco.org The F589L mutation is thought to confer resistance by disrupting the binding of larotrectinib to the kinase domain. nih.gov
xDFG Motif Mutations in the Activation Loop
Off-Target Resistance Mechanisms: Activation of Bypass Signaling Pathways
Off-target resistance emerges when cancer cells develop alternative signaling pathways to maintain their growth and survival, thereby bypassing their dependence on TRK signaling. nih.gov This often involves the acquisition of genomic alterations in other oncogenes. nih.govnih.gov A common theme in off-target resistance to larotrectinib is the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.govaacrjournals.orgcancerbiomed.org
Research has shown that alterations in genes such as BRAF and KRAS can lead to the reactivation of the MAPK pathway, rendering the cancer cells resistant to TRK inhibition. nih.govaacrjournals.org For instance, the acquisition of a BRAF V600E mutation has been identified in patients who developed resistance to larotrectinib. nih.govaacrjournals.org In preclinical models, the presence of a BRAF V600E mutation was sufficient to confer resistance to larotrectinib. nih.govaacrjournals.org
Similarly, activating mutations in KRAS, such as G12D, G12A, and Q61H, have been detected in patients with acquired resistance to larotrectinib. nih.govnih.gov Ectopic expression of these KRAS mutations in cancer cell lines has been shown to be sufficient to induce resistance to larotrectinib by activating the MAPK pathway. nih.govaacrjournals.org
The activation of the PI3K/AKT pathway has also been implicated as a potential bypass mechanism, with mutations in PIK3CA being observed in patients with acquired resistance. ascopubs.org Furthermore, activation of the insulin-like growth factor 1 receptor (IGF1R) has been identified as another potential off-target resistance mechanism. nih.govcancerbiomed.orgnih.gov
| Off-Target Resistance Mechanism | Altered Gene/Pathway | Specific Alterations |
| MAPK Pathway Activation | BRAF | V600E |
| KRAS | G12D, G12A, G12S, G12V, G13D, Q61H | |
| PI3K/AKT Pathway Activation | PIK3CA | E545K, E542A |
| Other Receptor Tyrosine Kinase Activation | IGF1R | Activation |
Mitogen-Activated Protein Kinase (MAPK) Pathway Bypass
The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In TRK fusion-positive cancers, this pathway is constitutively activated. While Larotrectinib effectively inhibits the upstream TRK fusion protein, cancer cells can develop resistance by acquiring new genetic alterations that reactivate the MAPK pathway downstream of TRK. nih.govnih.gov
Acquired BRAF mutations, particularly the V600E substitution, have been identified as a mechanism of resistance to Larotrectinib. nih.govnih.govascopubs.orgascopubs.orgresearchgate.net This mutation leads to constitutive activation of the BRAF kinase, which in turn activates MEK and ERK, downstream components of the MAPK pathway, thereby restoring signaling for cell proliferation and survival despite the continued inhibition of the TRK fusion protein. nih.gov
One documented case involved a patient with pancreatic cancer positive for a CTRC-NTRK1 fusion who developed a BRAF V600E mutation after five months of Larotrectinib therapy. nih.govnih.gov Analysis of the patient's tumor and corresponding patient-derived xenografts (PDXs) confirmed that the BRAF V600E mutation emerged at the time of acquired resistance. nih.govresearchgate.netaacrjournals.org
| Case Description | Cancer Type | TRK Fusion | Acquired Resistance Mutation | Reference |
| Patient 1 | Pancreatic Cancer | CTRC-NTRK1 | BRAF V600E | nih.govnih.gov |
Genomic rearrangements involving the BRAF gene can also mediate acquired resistance to Larotrectinib. nih.gov In a case study of an 11-year-old patient with a low-grade malignant spindle cell tumor harboring an LMNA-NTRK1 rearrangement, resistance to Larotrectinib developed after 20 cycles of treatment. nih.gov Subsequent biopsies revealed the emergence of a BRAF-CREB3L2 rearrangement, which strongly activated the RAF-MEK-ERK signaling pathway. nih.gov
In addition to mutations and rearrangements, amplification of the BRAF gene has been observed as a resistance mechanism. nih.gov The same 11-year-old patient who developed a BRAF rearrangement also showed a BRAF-exon9_exon18 amplification. nih.gov This amplification contributes to the increased activity of the MAPK pathway, promoting tumor growth despite TRK inhibition.
Mutations in the KRAS gene, a key upstream regulator of the MAPK pathway, are another well-documented mechanism of acquired resistance to Larotrectinib. ascopubs.org These mutations lock KRAS in a constitutively active state, leading to persistent downstream signaling. Several hotspot KRAS mutations have been identified in patients who developed resistance, including KRAS G12D, KRAS Q61H, and KRAS G12V. nih.govascopubs.orgascopubs.org
In the patient with pancreatic cancer who acquired a BRAF V600E mutation, sequencing of serial circulating tumor DNA (cfDNA) samples also revealed a subclonal KRAS G12D mutation. nih.gov Another case reported a patient with an undifferentiated sarcoma who developed a KRAS G12V mutation, leading to tumor progression. ascopubs.org Furthermore, studies have shown that the expression of KRAS G12A or KRAS G12D in colorectal cancer cell lines with TRK fusions confers resistance to Larotrectinib. aacrjournals.org
| Mutation | Associated Cancer Type in Resistance Studies | Reference |
| KRAS G12D | Pancreatic Cancer | nih.gov |
| KRAS G12V | Undifferentiated Sarcoma | ascopubs.org |
| KRAS Q61H | Not specified in provided context | nih.gov |
| KRAS G12A | Colorectal Cancer (cell lines) | aacrjournals.org |
Epidermal Growth Factor Receptor (EGFR) Amplification
Activation of alternative receptor tyrosine kinases represents another class of off-target resistance. Amplification of the Epidermal Growth Factor Receptor (EGFR) gene has been identified as a mechanism of resistance in pediatric patients. nih.gov In one case, a 5-year-old patient with an infant-type hemispheric glioma harboring a TP53-NTRK1 fusion initially responded to Larotrectinib but relapsed after 10 treatment cycles. nih.gov Genomic profiling at the time of relapse revealed a newly acquired EGFR amplification, suggesting that signaling through the EGFR pathway can compensate for the inhibition of TRK signaling. nih.gov
Insulin-like Growth Factor 1 Receptor (IGF1R) Activation
Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) has also been implicated in resistance to TRK inhibitors. nih.gov In preclinical studies, resistance to TRK inhibition was found to be mediated by IGF1R activation in resistant KM12 cells. nih.gov The activation of IGF1R can trigger downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, thus providing an alternative route for tumor cell survival and proliferation. imrpress.com
Structural Basis of Acquired Resistance to Larotrectinib Hydrochloride
The structural basis of acquired resistance to this compound primarily involves mutations within the kinase domain of the TRK protein that interfere with drug binding. The prediction and understanding of these resistance mutations have been crucial for the development of next-generation TRK inhibitors.
The anticipation of resistance mutations to larotrectinib was proactively addressed through directed mutagenesis experiments. nih.govaacrjournals.orgnih.gov This approach involves intentionally introducing mutations into the NTRK gene to identify which changes would lead to drug resistance. By creating a library of potential mutations and testing the efficacy of larotrectinib against them, researchers were able to predict the specific amino acid substitutions that would likely emerge in patients. This strategy was integral to the preclinical development of next-generation TRK inhibitors, such as selitrectinib (LOXO-195), allowing for the design of drugs that could overcome these predicted resistance mechanisms even before they were widely observed in the clinic. nih.govaacrjournals.orgnih.gov
Insights into potential resistance mechanisms to larotrectinib were also gained by extrapolating from the known resistance patterns of other structurally similar oncogenic kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). nih.govaacrjournals.orgnih.gov The development of resistance mutations in the kinase domains of ALK and ROS1 in response to their respective inhibitors served as a predictive model for what might occur with TRK inhibitors. This comparative analysis allowed researchers to hypothesize that mutations in analogous positions within the TRK kinase domain would likely confer resistance to larotrectinib. This knowledge was instrumental in guiding the design of next-generation TRK inhibitors to be effective against these anticipated mutations. nih.govaacrjournals.orgnih.gov
X-ray crystallography has been a pivotal tool in elucidating the precise molecular interactions between TRK inhibitors and the TRK kinase domain, including the effects of resistance mutations. nih.govaacrjournals.org By determining the three-dimensional structure of the inhibitor bound to both the normal (wild-type) and mutated TRK proteins, researchers can visualize how specific mutations interfere with drug binding. These studies have provided a detailed understanding of how solvent front or xDFG substitutions in the ATP-binding site of TRK can physically obstruct the binding of larotrectinib. nih.govaacrjournals.org This structural information has been invaluable for the rational design of next-generation inhibitors that can accommodate these changes and maintain their inhibitory activity.
Preclinical Strategies to Overcome Acquired Resistance
The anticipation of acquired resistance to larotrectinib spurred the development of preclinical strategies aimed at overcoming this challenge, primarily focusing on the creation of next-generation TRK inhibitors.
The development of next-generation TRK inhibitors, such as selitrectinib (formerly LOXO-195) and repotrectinib (TPX-0005), represents a key strategy to combat acquired resistance to larotrectinib. nih.govaacrjournals.orgnih.gov These inhibitors were specifically designed to be effective against the on-target resistance mutations that were predicted and later observed in patients treated with first-generation TRK inhibitors. nih.govaacrjournals.orgnih.gov
Preclinical models, including enzymatic assays and cell-based assays, were crucial in evaluating the efficacy of these next-generation inhibitors. nih.govaacrjournals.org For instance, the activity of these new drugs was tested against various TRK fusion proteins carrying known resistance mutations. The results from these preclinical studies demonstrated that next-generation inhibitors could potently inhibit TRK kinases that had become resistant to larotrectinib. nih.govaacrjournals.org
Below is a data table summarizing the preclinical activity of larotrectinib and the next-generation TRK inhibitors, selitrectinib and repotrectinib, against wild-type TRK and common resistance mutations.
| Compound | Target | IC50 (nM) |
| Larotrectinib | Wild-Type TRKA | 23.5 - 49.4 |
| TRKA G595R (Solvent Front) | >600 | |
| TRKA F589L (Gatekeeper) | >600 | |
| Selitrectinib | Wild-Type TRKA | 1.8 - 3.9 |
| TRKA G595R (Solvent Front) | 2 - 10 | |
| Repotrectinib | Wild-Type TRKA | <0.2 |
| TRKA G595R (Solvent Front) | 3 - 4 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. nih.govnih.govnih.gov
The preclinical validation of these next-generation inhibitors in various models, including in vivo tumor models, confirmed their activity against anticipated resistance mutations and paved the way for their clinical development. nih.govaacrjournals.org This proactive approach has provided a therapeutic option for patients whose tumors have developed resistance to larotrectinib.
Development and Evaluation of Next-Generation TRK Inhibitors in Models
Selitrectinib (LOXO-195) Activity Against Resistance Mutations
Selitrectinib, also known as LOXO-195, is a next-generation TRK inhibitor specifically designed to overcome acquired resistance to first-generation inhibitors like Larotrectinib. Its compact macrocyclic structure allows it to bind effectively to the TRK kinase domain even in the presence of mutations that cause steric hindrance for Larotrectinib.
Preclinical studies have demonstrated Selitrectinib's potent activity against various on-target resistance mutations. The most common resistance mechanisms involve mutations in the TRK kinase domain, particularly at the solvent front, xDFG motif, and gatekeeper residues. For instance, mutations like TRKA G595R and TRKC G623R in the solvent front introduce a bulky amino acid that clashes with Larotrectinib, significantly reducing its binding affinity. Selitrectinib, however, is designed to accommodate these changes and maintain potent inhibition.
In vitro and in vivo models have confirmed Selitrectinib's efficacy. In purified kinase assays, Selitrectinib demonstrated low nanomolar inhibitory activity against clinically relevant resistance mutations. For example, it has shown potent activity against the TRKA G595R, TRKC G623R, and TRKA G667C mutations. This preclinical evidence provided the rationale for its clinical development as a sequential therapy for patients who have progressed on Larotrectinib due to on-target resistance.
| TRK Mutation | Larotrectinib IC50 (nmol/L) | Selitrectinib (LOXO-195) IC50 (nmol/L) |
| Solvent Front Mutations | ||
| TRKA G595R | >600 | 2.0 |
| TRKC G623R | >600 | 2.3 |
| xDFG Mutations | ||
| TRKA G667C | >1500 | 9.8 |
| TRKC G696A | >1500 | <2.5 |
| Wild-Type | ||
| TRKA (Wild-Type) | 23.5-49.4 | 1.8-3.9 |
| TRKC (Wild-Type) | 23.5-49.4 | 1.8-3.9 |
This table presents a summary of the half-maximal inhibitory concentration (IC50) values, indicating the potency of Selitrectinib against common resistance mutations compared to Larotrectinib.
Repotrectinib Activity Against Resistance Mutations
Repotrectinib (TPX-0005) is another potent, next-generation, macrocyclic tyrosine kinase inhibitor designed to target ROS1, ALK, and TRK kinases, including those with acquired resistance mutations. researchgate.net Its structure allows it to overcome the steric hindrance that limits the activity of first-generation inhibitors against mutated kinase domains. nih.gov
Preclinical data have shown that Repotrectinib is a highly potent inhibitor of wild-type TRK fusions and is significantly more potent than both first-generation inhibitors and Selitrectinib against a wide spectrum of resistance mutations. nih.gov This includes solvent-front, gatekeeper, and xDFG mutations. In cellular models, Repotrectinib demonstrated superior potency against all tested resistance mutations when compared head-to-head with Selitrectinib. nih.gov
Notably, Repotrectinib has shown potent activity against gatekeeper mutations, such as TRKA F589L, and even compound mutations where both a solvent-front and a gatekeeper mutation are present in the same allele. nih.gov In xenograft tumor models, Repotrectinib led to significant tumor regression in tumors carrying not only wild-type TRK fusions but also those with solvent-front, gatekeeper, and xDFG mutations. nih.gov The broad and potent activity of Repotrectinib against a comprehensive panel of resistance mutations supports its potential use in patients who have developed resistance to both first- and other second-generation TRK inhibitors. nih.gov
| TRK Mutation | Larotrectinib IC50 (nmol/L) | Selitrectinib IC50 (nmol/L) | Repotrectinib IC50 (nmol/L) |
| Solvent Front Mutations | |||
| TRKA G595R | >600 | 27 | 2 |
| Gatekeeper Mutations | |||
| TRKC F617I | >600 | 52 | <0.2 |
| xDFG Mutations | |||
| TRKA G667C | >1500 | 124-341 | 14.6-67.6 |
| Wild-Type | |||
| TRKA/B/C (Wild-Type) | 23.5-49.4 | 1.8-3.9 | <0.2 |
This table provides a comparative overview of the IC50 values for Repotrectinib, Selitrectinib, and Larotrectinib against key resistance mutations and wild-type TRK, highlighting Repotrectinib's enhanced potency.
Preclinical Assessment of Targeted Combination Therapies
Off-target resistance to Larotrectinib occurs when cancer cells activate alternative signaling pathways to bypass their dependence on TRK signaling. A common mechanism of off-target resistance is the activation of the MAP kinase (MAPK) pathway through mutations in genes such as BRAF or KRAS. nih.gov Preclinical studies have explored the strategy of combining Larotrectinib with inhibitors of these downstream pathways to overcome resistance.
In preclinical models of TRK fusion-positive cancer with acquired BRAF V600E mutations, combination therapy has shown significant promise. nih.gov For instance, in patient-derived xenograft (PDX) models that developed Larotrectinib resistance due to a BRAF V600E mutation, a triple therapy regimen consisting of Larotrectinib, the BRAF inhibitor dabrafenib, and the MEK inhibitor trametinib was found to be more effective at suppressing tumor growth than the combination of dabrafenib and trametinib alone. nih.gov This triple combination also led to a more profound inhibition of TRK-mediated signaling pathways. nih.gov
Furthermore, in Larotrectinib-sensitive PDX models, the upfront combination of Larotrectinib and a MEK inhibitor resulted in complete and durable tumor regression, suggesting that this combination may also delay or prevent the onset of resistance. nih.gov Another identified mechanism of off-target resistance involves the activation of the insulin-like growth factor 1 receptor (IGF1R). Preclinical studies in TRK inhibitor-resistant cell lines have shown that combination therapy targeting both IGF1R and NTRK can effectively reverse this form of resistance. These findings highlight the potential of targeted combination therapies to address off-target resistance to Larotrectinib.
Preclinical Evaluation of Sequential TRK Inhibitor Therapy
The development of next-generation TRK inhibitors with activity against Larotrectinib resistance mutations has established a paradigm for sequential therapy. Preclinical studies were instrumental in validating this approach, demonstrating that treatment with a second-generation inhibitor could restore antitumor activity after failure of a first-generation agent due to on-target resistance.
This strategy was modeled preclinically well before extensive clinical data was available. In vivo tumor models, such as xenografts, were developed using cancer cells engineered to express specific Larotrectinib-resistant TRK mutations (e.g., TRKA G595R). When these tumors progressed on Larotrectinib, switching to a next-generation inhibitor like Selitrectinib or Repotrectinib resulted in renewed tumor regression.
These preclinical evaluations confirmed that the sequential use of TRK inhibitors is a viable strategy to extend the duration of disease control for patients with TRK fusion-positive cancers. The success of this approach in preclinical models provided a strong rationale for the clinical trials that have since demonstrated the benefit of sequential therapy in patients. This strategy allows for a continuum of care, where the emergence of specific on-target resistance mutations can be addressed by switching to a more potent, specifically designed inhibitor, paralleling treatment paradigms in other oncogene-driven cancers. mskcc.org
Advanced Research Methodologies and Analytical Approaches for Larotrectinib Hydrochloride
Chromatographic Techniques for Larotrectinib (B560067) Hydrochloride Quantification in Research
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantification of Larotrectinib hydrochloride in various research contexts, including pharmaceutical formulation analysis and pharmacokinetic studies. The development of a robust and reliable HPLC method is critical for generating accurate and reproducible data. This process involves a systematic approach to optimizing chromatographic conditions and rigorously validating the method's performance in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).
The development of a stability-indicating HPLC method ensures that this compound can be accurately measured in the presence of its potential degradation products, impurities, or other matrix components. Validation is performed to confirm that the analytical procedure is suitable for its intended purpose.
The selection of an appropriate stationary phase (column) and mobile phase is the cornerstone of achieving effective chromatographic separation. For this compound, various reversed-phase columns, particularly C18 and phenyl columns, have proven effective.
Optimization of the mobile phase composition—typically a mixture of an aqueous buffer and an organic solvent—is performed to achieve a desirable retention time, sharp peak shape, and adequate resolution from other components. Researchers have successfully employed different mobile phase systems. For instance, one method utilized a gradient mobile phase of 10 mM ammonium acetate and acetonitrile with an X-Terra Phenyl column. nih.govresearchgate.net Another established method involves a Sunsil C18 column with an isocratic mobile phase composed of KH2PO4 buffer and methanol in a 1:1 ratio, with the pH adjusted to 4.3 using phosphoric acid. orientjchem.org A Quality-by-Design (QbD) approach has also been used to optimize a method, resulting in a mobile phase of 0.1% orthophosphoric acid and acetonitrile (70:30, v/v) on a Sunfire C18 column. researchgate.netjaptronline.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a mobile phase of 10 mM ammonium formate (pH 4.2) and acetonitrile has been effective with a C18 column. nih.govdovepress.com
The flow rate is also optimized to ensure a reasonable run time without compromising separation efficiency. Commonly reported flow rates for this compound analysis are in the range of 0.8 mL/min to 1.0 mL/min. nih.govorientjchem.orgresearchgate.net
Table 1: Examples of Optimized HPLC Conditions for this compound Analysis
| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate | Reference |
|---|---|---|---|
| X-Terra Phenyl | Gradient of 10 mM Ammonium Acetate and Acetonitrile | 0.8 mL/min | nih.govthieme-connect.com |
| Sunsil C18 (250 mm x 4.6 mm, 5µm) | KH2PO4 (0.1 M) and Methanol (1:1, v/v), pH 4.3 | 1.0 mL/min | orientjchem.org |
| Sunfire C18 (250 x 4.6 mm, 5 µm) | 0.1% Orthophosphoric Acid and Acetonitrile (70:30, v/v) | 1.0 mL/min | researchgate.netjaptronline.com |
| C18 Column | 10 mM Ammonium Formate (pH 4.2) and Acetonitrile (25:75, v/v) | Not Specified | nih.govdovepress.com |
For quantitative analysis using HPLC with a UV detector, the wavelength is typically set at the analyte's maximum absorbance (λmax). chromatographyonline.com This ensures the highest sensitivity for detection. The optimal UV detection wavelength for this compound has been consistently identified in multiple studies. By scanning the UV spectrum of a standard solution, researchers have determined the λmax to be 262 nm. nih.govresearchgate.netresearchgate.net Another reported method utilized a detection wavelength of 228 nm. orientjchem.org The choice of wavelength is a critical parameter that directly influences the sensitivity of the analytical method.
To quantify the concentration of this compound, a calibration curve is established by plotting the peak area response against a series of known concentrations of a standard solution. The linearity of the method is then assessed to demonstrate a direct proportional relationship between concentration and response over a specified range.
For this compound, linearity has been demonstrated over various concentration ranges, reflecting the intended application of the method (e.g., for bulk drug analysis or quantification in biological matrices). A good linear relationship is typically indicated by a correlation coefficient (r²) value close to 1.000.
Table 2: Linearity Data from Validated HPLC Methods for this compound
| Linearity Range | Correlation Coefficient (r² or r) | Reference |
|---|---|---|
| 0.20–5.00 µg/mL | ≥0.992 | nih.govresearchgate.net |
| 50–150 µg/mL | 0.9998 | orientjchem.org |
| 12.5–75 µg/mL | 0.9998 | researchgate.netjaptronline.comresearchgate.net |
| 5–500 ng/mL (LC-MS/MS) | ≥0.9999 | nih.govdovepress.com |
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Intra-day precision assesses variability within the same day, while inter-day precision assesses it over different days. Accuracy refers to the closeness of the test results to the true value and is often determined through recovery studies, expressed as a percentage. thieme-connect.com
Validated methods for this compound have consistently shown high precision and accuracy, with results falling within acceptable limits as per regulatory guidelines (typically %RSD < 2% and recovery between 98-102%). orientjchem.org
Table 3: Precision and Accuracy Findings for this compound Quantification
| Parameter | Finding | Reference |
|---|---|---|
| Intra-day and Inter-day Precision | %RSD < 2% | researchgate.netjaptronline.com |
| Method Precision | %RSD was 0.115 | orientjchem.org |
| Intra-day and Inter-day Accuracy & Precision (LC-MS/MS) | Values were below 3% | nih.govdovepress.com |
| Accuracy (Mean Recovery) | 99.29% | researchgate.netjaptronline.com |
| Accuracy | 100.13% (Recovery up to 100.47%) | orientjchem.org |
| Accuracy (Average Recovery) | 99.79 ± 2.14% | nih.govdovepress.com |
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. orientjchem.org The specificity of HPLC methods for this compound is often established through forced degradation studies. ekb.eg In these studies, the drug is exposed to harsh conditions, including acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 30% H₂O₂), heat, and light. orientjchem.orgresearchgate.net The method is considered specific if the degradation product peaks are well-resolved from the main Larotrectinib peak, proving its stability-indicating power. orientjchem.orgresearchgate.net Research has shown that Larotrectinib is more susceptible to degradation in acidic conditions compared to peroxide stress. orientjchem.org
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. orientjchem.org For this compound analysis, robustness is evaluated by slightly altering parameters such as the mobile phase pH (e.g., ± 0.2 units), the ratio of organic to aqueous phase, and the flow rate. researchgate.net The consistency of the results, such as retention time and peak area, under these varied conditions demonstrates the method's robustness. orientjchem.org
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). repec.org The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. repec.org For this compound, these parameters have been established using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In one study focused on quantifying Larotrectinib in a human liver microsomes (HLMs) matrix, the LOD was determined to be 0.58 ng/mL, and the LOQ was 1.93 ng/mL. nih.gov These values confirm the high sensitivity of the developed LC-MS/MS method for metabolic stability assessments. nih.gov
| Parameter | Value (ng/mL) | Matrix | Analytical Method |
| Limit of Detection (LOD) | 0.58 nih.gov | Human Liver Microsomes | LC-MS/MS |
| Limit of Quantification (LOQ) | 1.93 nih.gov | Human Liver Microsomes | LC-MS/MS |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS is a powerful analytical technique used for the precise quantification of compounds in complex biological samples. nih.gov Methods have been developed and validated for this compound to support various preclinical studies.
Quantification via tandem mass spectrometry is typically performed in the Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govuab.edu For Larotrectinib, several mass transitions have been optimized for its detection in positive ion mode.
The most commonly reported parent ion corresponds to the protonated molecule [M+H]⁺. The specific precursor and product ions used for quantification can vary slightly based on the instrumentation and analytical conditions.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Larotrectinib | 429 nih.gov | 342, 88 nih.gov |
| Larotrectinib | 429.8 researchgate.net | 342.8 researchgate.net |
| Larotrectinib | 429.1 nih.gov | 342.1 nih.gov |
Validated LC-MS/MS methods are essential for quantifying Larotrectinib in various biological matrices to understand its pharmacokinetic and metabolic profile.
Human Liver Microsomes (HLMs): An LC-MS/MS method for evaluating the metabolic stability of Larotrectinib demonstrated a linearity range of 5–500 ng/mL in an HLM matrix, with a coefficient of determination (r²) of ≥ 0.9999. nih.gov
Mouse Plasma: Several studies have established quantification methods for Larotrectinib in mouse plasma. One method showed a broad linear concentration range of 5–10,000 ng/mL. researchgate.net Another bioanalytical assay developed for small volume samples was validated for mouse plasma in the range of 1–2000 ng/mL. nih.gov A dried blood spot (DBS) method for mouse blood had a calibration range of 1.06–5,080 ng/mL. nih.gov
| Biological Matrix | Linearity Range |
| Human Liver Microsomes | 5–500 ng/mL nih.gov |
| Mouse Plasma | 5–10,000 ng/mL researchgate.net |
| Mouse Plasma | 1–2000 ng/mL nih.gov |
| Mouse Blood | 1.06–5,080 ng/mL nih.gov |
The use of an internal standard (IS) is crucial in LC-MS/MS analysis to correct for variations in sample preparation and instrument response. The selection of an appropriate IS is based on its similar chemical properties, extraction recovery, and chromatographic behavior relative to the analyte.
Lapatinib: Lapatinib was selected as an internal standard for the quantification of Larotrectinib in human liver microsomes. nih.gov Both compounds are tyrosine kinase inhibitors and could be extracted with the same technique, showing comparable recoveries (99.65% for Larotrectinib and 97.2% for Lapatinib). nih.gov The MRM transitions monitored for Lapatinib were m/z 581→365 and 581→350. nih.gov
Enasidenib: Enasidenib has been used as an internal standard in validated methods for quantifying Larotrectinib in mouse plasma and blood. nih.govnih.gov In one method, plasma sample processing was achieved through protein precipitation using acetonitrile enriched with Enasidenib. nih.gov Another study utilizing a dried blood spot method also employed Enasidenib as the IS. nih.gov
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's metabolic fate in vivo. nuvisan.com These studies typically involve incubating the compound with liver-derived systems, such as human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nuvisan.comthermofisher.com
The metabolic stability of Larotrectinib has been evaluated using HLM incubation studies. nih.gov By monitoring the disappearance of the parent compound over time, key pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) can be calculated. nih.govnuvisan.com
A study utilizing a validated LC-MS/MS method determined the following metabolic stability parameters for Larotrectinib in HLMs:
In vitro half-life (t₁/₂): 48.8 minutes nih.gov
Intrinsic clearance (Clᵢₙₜ): 14.19 µL/min/mg nih.gov
| Parameter | Value | Matrix |
| In Vitro Half-life (t₁/₂) | 48.8 min nih.gov | Human Liver Microsomes |
| Intrinsic Clearance (Clᵢₙₜ) | 14.19 µL/min/mg nih.gov | Human Liver Microsomes |
Determination of In Vitro Half-Life
The in vitro half-life (t½) of a compound is a critical parameter in early drug discovery, providing an indication of its metabolic stability. For Larotrectinib, its metabolic stability has been evaluated using human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes. In one such study, the in vitro half-life of Larotrectinib was determined to be 48.8 minutes. This value suggests a moderate rate of metabolism in the liver. The determination of in vitro half-life is a key component of the "in vitro half-life" approach, which is utilized to predict in vivo pharmacokinetic parameters.
Calculation of Intrinsic Clearance
Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors such as blood flow. It is calculated from the in vitro half-life and the concentration of microsomes used in the assay. For Larotrectinib, the intrinsic clearance in human liver microsomes was calculated to be 14.19 µL/min/mg. This value, in conjunction with the in vitro half-life, categorizes Larotrectinib as a drug with a moderate extraction ratio. The "well-stirred" model is a commonly used method for these calculations and is considered a standard in in vitro drug metabolism experiments. These in vitro parameters are instrumental in forecasting in vivo hepatic clearance and the potential for drug-drug interactions.
Stability Indicating Analytical Methods
Forced Degradation Analysis
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance. This compound has been subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as per the International Council for Harmonisation (ICH) guidelines.
One study revealed that the degradation of Larotrectinib followed zero-order kinetics under conditions of 0.1 N hydrochloric acid (HCl), 0.5 N sodium hydroxide (NaOH), and thermal stress. Conversely, first-order kinetics were observed under treatment with 0.5 N HCl, 0.1 N NaOH, 3% and 5% hydrogen peroxide (H₂O₂), and water. nih.govnih.gov Another investigation identified a major unknown thermal degradation product at a relative retention time of 0.58 when Larotrectinib sulfate was subjected to thermal stress. researchgate.net This impurity was isolated and characterized, revealing a molecular weight of 508.13 and a molecular formula of C21H22F2N6O5S. researchgate.net Research has also indicated that Larotrectinib is more stable in peroxide conditions and less stable in acidic conditions. orientjchem.org
| Stress Condition | Degradation Kinetics | Observations |
|---|---|---|
| 0.1 N HCl | Zero-order | - |
| 0.5 N NaOH | Zero-order | - |
| Thermal Stress | Zero-order | Formation of a major degradation product with a molecular weight of 508.13. researchgate.net |
| 0.5 N HCl | First-order | - |
| 0.1 N NaOH | First-order | - |
| 3% and 5% H₂O₂ | First-order | More stable in peroxide conditions. orientjchem.org |
| Water | First-order | - |
Evaluation of Stability Under Various Conditions (e.g., Bench-top, Freeze/Thaw Cycles, Long-term Storage)
The stability of this compound has been evaluated under various storage and handling conditions to ensure the integrity of the analyte in biological samples during preclinical and clinical studies. Studies have shown that Larotrectinib is stable in human plasma on the bench-top at ambient temperature for at least 168 hours. fda.gov Furthermore, the compound has demonstrated stability through multiple freeze-thaw cycles. unimelb.edu.auresearchgate.net While one report noted a minor trend towards a negative bias with repeated freeze-thaw cycles, the effect on the quantification of Larotrectinib was considered minor as the bias was within 20%. fda.gov For long-term storage, Larotrectinib has been found to be stable in plasma at -80°C. unimelb.edu.auresearchgate.net These findings are crucial for establishing appropriate sample handling and storage protocols in a laboratory setting.
Application of Analytical Methods in Preclinical Pharmacokinetic Studies (e.g., in Mice)
Validated analytical methods are fundamental for the quantitative determination of Larotrectinib in biological matrices to support preclinical pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of Larotrectinib in mouse plasma. unimelb.edu.auresearchgate.net
One study utilized an HPLC method with UV detection for a pharmacokinetic study in mice. unimelb.edu.au Another study developed a more sensitive LC-MS/MS method. researchgate.net In the latter, the detector response for Larotrectinib was linear within a concentration range of 5–10,000 ng/mL, with a correlation coefficient (r²) of not less than 0.999. researchgate.net The intra- and inter-day precision and accuracy were found to be less than 10.48% and within -8.99%, respectively, in mouse plasma. researchgate.net These validated methods have been successfully applied to characterize the pharmacokinetic profile of Larotrectinib in mice following both intravenous and oral administration.
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range (LC-MS/MS) | 5–10,000 ng/mL | researchgate.net |
| Correlation Coefficient (r²) | ≥ 0.999 | researchgate.net |
| Intra- and Inter-day Precision | < 10.48% | researchgate.net |
| Intra- and Inter-day Accuracy | within -8.99% | researchgate.net |
Genomic and Molecular Profiling Techniques in Research
Genomic and molecular profiling techniques are central to the research and clinical application of Larotrectinib, a potent and selective inhibitor of tropomyosin receptor kinases (TRK). The therapeutic efficacy of Larotrectinib is specifically observed in patients whose tumors harbor neurotrophic tyrosine receptor kinase (NTRK) gene fusions.
Research studies have employed comprehensive genomic profiling, including next-generation sequencing (NGS) and RNA profiling, to identify patients with NTRK fusions. nih.govunimelb.edu.au One clinical trial enrolled patients with advanced cancers harboring either NTRK fusions or extreme NTRK mRNA overexpression (defined as >5 standard deviations for a given cancer type). nih.govunimelb.edu.au The results of this study highlighted the critical role of identifying the specific molecular alteration. While patients with NTRK fusion-positive cancers showed significant and durable responses to Larotrectinib, the drug did not demonstrate a signal of efficacy in tumors with NTRK overexpression. nih.gov This underscores the importance of precise molecular profiling to distinguish between different types of genomic alterations involving the NTRK genes to guide patient selection for targeted therapy.
Next-Generation Sequencing (NGS) for NTRK Gene Fusion Detection
Next-Generation Sequencing (NGS) has emerged as a comprehensive and robust methodology for the detection of NTRK gene fusions. Unlike more targeted methods, NGS can identify both known and novel fusion partners of the NTRK1, NTRK2, and NTRK3 genes in a single assay. This is particularly important given the diversity of fusion partners that have been identified in various tumor types.
NGS was a key testing method used to identify patients with NTRK gene fusion-positive cancers for enrollment in the clinical trials that supported the approval of Larotrectinib. The successful application of NGS in these trials highlighted its clinical utility in this context.
Several types of NGS panels are available for the detection of NTRK gene fusions, including:
Solid Tumor Panels: These panels are designed to detect a wide range of genomic alterations, including gene fusions, in various solid tumor types.
Lung Cancer Panels: Specifically tailored to detect common and rare driver mutations in lung cancer, including NTRK fusions.
Sarcoma Panels: Focused on the genomic alterations frequently observed in sarcomas, where NTRK fusions can be more prevalent in certain subtypes.
The Food and Drug Administration (FDA) has approved NGS-based companion diagnostics for Larotrectinib. These tests analyze DNA extracted from tumor tissue to identify the presence of NTRK1, NTRK2, or NTRK3 gene fusions, thereby confirming a patient's eligibility for treatment with this compound.
| NGS Panel Type | Key Features |
| Solid Tumor Panels | Broad coverage of multiple gene fusions and other genomic alterations across various solid tumors. |
| Lung Cancer Panels | Focused on key driver mutations in lung cancer, including NTRK fusions. |
| Sarcoma Panels | Designed to detect genomic alterations common in various sarcoma subtypes. |
Targeted RNA Sequencing
Targeted RNA sequencing is considered a gold standard for the detection of gene fusions, including those involving the NTRK genes. Unlike DNA-based methods that infer the presence of a fusion, RNA sequencing directly detects the fusion transcript, providing definitive evidence of its expression. This is a critical distinction, as the presence of a gene fusion at the DNA level does not always guarantee that a functional fusion protein will be produced.
Several different targeted RNA sequencing assays are utilized for the detection of NTRK fusions, each with its own advantages:
Anchored Multiplex PCR (AMP): This method uses primers that anneal to the kinase domain of the NTRK gene and can identify fusions with both known and novel partner genes.
Amplicon-Based Assays: These assays use primer pairs that flank known fusion breakpoints and are highly sensitive for detecting specific, previously characterized NTRK fusions.
Hybrid Capture-Based Assays: This approach uses probes to capture RNA fragments of interest, which are then sequenced. This method is also capable of identifying both known and novel fusion partners.
The choice of RNA sequencing assay can depend on the specific clinical or research question, as well as the available tumor sample. For instance, in cases where a novel fusion partner is suspected, anchored multiplex PCR or hybrid capture-based assays would be more appropriate than an amplicon-based approach.
| RNA Sequencing Assay | Principle | Detection Capability |
| Anchored Multiplex PCR (AMP) | Amplification from a known region (e.g., NTRK kinase domain) outwards to an unknown partner. | Known and novel fusion partners. |
| Amplicon-Based | PCR amplification using primers that flank known fusion breakpoints. | Primarily known fusion partners. |
| Hybrid Capture-Based | Probes capture RNA fragments of interest, which are then sequenced. | Known and novel fusion partners. |
Immunohistochemistry (IHC) as a Screening Tool
Immunohistochemistry (IHC) is a widely available and relatively rapid method that can be used as a screening tool for the presence of TRK fusion proteins. This technique utilizes a pan-TRK antibody that recognizes a conserved epitope in the C-terminal region of the TRKA, TRKB, and TRKC proteins. Overexpression of these proteins, as detected by IHC, can be indicative of an underlying NTRK gene fusion.
However, IHC is not a definitive diagnostic test for NTRK fusions. Some tumors may exhibit TRK protein expression in the absence of a gene fusion, and some fusions may not result in a level of protein expression that is detectable by IHC. Therefore, a positive IHC result should always be confirmed by a molecular method, such as NGS or targeted RNA sequencing.
This two-step approach, using IHC as an initial screen followed by a confirmatory molecular test, is a common and efficient strategy for identifying patients with NTRK fusion-positive cancers.
A study evaluating a pan-TRK IHC assay demonstrated the following performance characteristics when compared to a molecular reference standard:
| Performance Metric | Value |
| Sensitivity | 95.2% |
| Specificity | 98.6% |
| Positive Predictive Value | 86.4% |
| Negative Predictive Value | 99.5% |
In Situ Proximity Ligation Assay (PLA) for Fusion Oncoprotein Detection
The In Situ Proximity Ligation Assay (PLA) is an emerging and powerful technique for the detection of protein-protein interactions and post-translational modifications within intact cells and tissues. While not yet a standard diagnostic method for NTRK gene fusions, PLA offers significant potential for the direct visualization of TRK fusion oncoproteins at the single-molecule level.
The principle of PLA involves the use of two primary antibodies that recognize different epitopes on the target protein or protein complex. These primary antibodies are then bound by secondary antibodies that are conjugated to short DNA oligonucleotides. When the two antibodies are in close proximity (typically less than 40 nanometers), the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification, which generates a long, single-stranded DNA molecule that can be visualized as a distinct fluorescent spot.
For the detection of a TRK fusion oncoprotein, one antibody could be directed against the N-terminal fusion partner and the other against the C-terminal TRK kinase domain. A positive PLA signal would only be generated when both antibodies are in very close proximity, indicating the presence of the intact fusion protein.
The potential advantages of using PLA for the detection of TRK fusion oncoproteins include:
High Specificity: The requirement for two antibodies to bind in close proximity significantly reduces the likelihood of false-positive signals.
Single-Molecule Sensitivity: Each fluorescent spot represents a single detected fusion protein, allowing for highly sensitive and quantitative analysis.
In Situ Visualization: PLA provides spatial information about the subcellular localization of the fusion oncoprotein within the context of the tissue architecture.
While further research and validation are needed, the In Situ Proximity Ligation Assay represents a promising future direction for the highly specific and sensitive detection of TRK fusion oncoproteins in patients who may be candidates for treatment with this compound.
Drug Discovery and Preclinical Development Trajectory of Larotrectinib Hydrochloride
Early Discovery and Initial Licensing Agreements (e.g., Array Biopharma, Loxo Oncology)
Larotrectinib (B560067) was first discovered by Array BioPharma, a biopharmaceutical company with a focus on the discovery, development, and commercialization of targeted small molecule drugs to treat cancer. nih.govresearchgate.net In July 2013, a newly formed company, Loxo Oncology, entered into a multi-year license and collaboration agreement with Array BioPharma for a preclinical development candidate, which was larotrectinib. biospace.com
Under the terms of this agreement, Loxo Oncology acquired exclusive worldwide rights to the compound and was responsible for its clinical development and commercialization. biospace.com This strategic partnership allowed Loxo Oncology, a company founded on the principle of developing medicines for patients with genetically defined cancers, to leverage Array BioPharma's expertise in drug discovery.
Subsequently, in November 2017, Loxo Oncology entered into a global collaboration with Bayer AG to co-develop and commercialize larotrectinib and a follow-on TRK inhibitor, LOXO-195. bayer.commskcc.org This collaboration was aimed at accelerating the global development and commercialization of larotrectinib. The agreement stipulated that Loxo Oncology would lead U.S. regulatory activities and commercialization, while Bayer would take the lead in ex-U.S. regulatory activities and worldwide commercialization. bayer.commskcc.org
Following the acquisition of Loxo Oncology by Eli Lilly and Company in February 2019, Bayer exercised its option to obtain exclusive licensing rights for the global development and commercialization of larotrectinib. stjude.orgfda.gov
Interactive Data Table: Key Licensing and Collaboration Agreements for Larotrectinib
| Date | Companies Involved | Key Terms of Agreement | Financials (if disclosed) |
| July 2013 | Array BioPharma, Loxo Oncology | Loxo Oncology acquired exclusive worldwide rights to develop and commercialize larotrectinib. | Not specified in the provided context. |
| November 2017 | Loxo Oncology, Bayer AG | Global collaboration to co-develop and commercialize larotrectinib and LOXO-195. Loxo to lead US activities, Bayer to lead ex-US. | Loxo received a $400 million upfront payment, with eligibility for additional milestone payments. bayer.commskcc.org |
| February 2019 | Loxo Oncology, Bayer AG, Eli Lilly and Company | Following Eli Lilly's acquisition of Loxo, Bayer exercised its option for exclusive global development and commercialization rights for larotrectinib. | Financial terms of the option exercise were not detailed in the provided context. |
Intellectual Property Landscape and Patent Considerations
The intellectual property surrounding larotrectinib is robust, with a portfolio of patents covering the composition of matter, methods of use, and crystalline forms of the compound. A key patent for the larotrectinib compound itself is U.S. Patent No. 8,513,263. sec.gov This patent, filed by Array BioPharma, provided the foundational intellectual property for the drug.
Further patents were secured to protect specific forms and formulations of the drug. For instance, U.S. Patent No. 9,127,013 covers the hydrogen sulfate salt of larotrectinib. sec.gov Additionally, patents such as US10813936B2 protect specific crystalline forms of the larotrectinib hydrogen sulfate salt, which are crucial for ensuring the stability and bioavailability of the final drug product. biospace.com
This comprehensive patent strategy has been crucial in protecting the innovation behind larotrectinib and providing a period of market exclusivity, which is essential for recouping the significant investment required for drug development.
Interactive Data Table: Key Patents for Larotrectinib
| Patent Number | Assignee | Key Coverage |
| U.S. Pat. No. 8,513,263 | Array BioPharma | Composition of matter for the larotrectinib compound. sec.gov |
| U.S. Pat. No. 9,127,013 | Array BioPharma | Hydrogen sulfate salt of larotrectinib. sec.gov |
| US10813936B2 | Array BioPharma | Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. biospace.com |
Regulatory Designations and Early Development Milestones
Larotrectinib's development was expedited by several key regulatory designations from the U.S. Food and Drug Administration (FDA), which recognized its potential to address a significant unmet medical need.
In July 2016, the FDA granted Breakthrough Therapy Designation to larotrectinib for the treatment of unresectable or metastatic solid tumors with NTRK-fusion proteins in adult and pediatric patients who require systemic therapy and have either progressed following prior treatment or who have no acceptable alternative treatments. drugbank.comfda.gov This designation was supported by the promising preclinical data, which was later reinforced by early clinical evidence. The preclinical promise was rooted in the highly selective and potent inhibition of TRK kinases by larotrectinib. nih.govresearchgate.net The strength of the preclinical data, which demonstrated marked anti-tumor activity in models of TRK fusion-positive cancers, suggested a substantial improvement over available therapies for this patient population. bayer.com This was later confirmed in early clinical trials, which showed a high objective response rate in patients with TRK fusion cancers. fda.gov
Q & A
Q. What are the primary molecular targets of larotrectinib hydrochloride, and how is target selectivity validated in preclinical studies?
Larotrectinib selectively inhibits tropomyosin receptor kinase (TRK) isoforms (TRKA, TRKB, TRKC) encoded by NTRK1, NTRK2, and NTRK3 genes. Target validation involves:
- Kinase profiling assays : Testing inhibition against a panel of kinases to confirm specificity (e.g., IC₅₀ values < 10 nM for TRK isoforms vs. > 1 μM for off-target kinases) .
- Cellular assays : Measuring inhibition of TRK phosphorylation in cell lines with NTRK fusions using Western blot or ELISA .
Q. Which preclinical models are most relevant for evaluating larotrectinib’s efficacy, and what endpoints are prioritized?
- In vivo models : Patient-derived xenografts (PDXs) or cell line-derived xenografts with confirmed NTRK fusions. Endpoints include tumor volume reduction, progression-free survival, and histopathological analysis .
- Pharmacokinetic (PK) models : Rabbits or rodents for bioavailability studies (e.g., Tₘₐₓ, Cₘₐₓ, AUC) to correlate plasma concentrations with efficacy .
Q. How are clinical response metrics (e.g., ORR, DoR) defined and standardized in larotrectinib trials?
- Objective Response Rate (ORR) : Based on RECIST v1.1 criteria, requiring independent radiological review .
- Duration of Response (DoR) : Calculated from first response to disease progression, validated via Kaplan-Meier analysis in pooled phase I/II trials .
Advanced Research Questions
Q. What experimental strategies are used to investigate acquired resistance mechanisms to larotrectinib in NTRK-fusion cancers?
- In vitro mutagenesis screens : Exposing NTRK-fusion cell lines to incremental drug concentrations to identify resistance-conferring mutations (e.g., TRKA G595R) .
- Patient-derived samples : Longitudinal genomic profiling (NGS, ddPCR) of tumor biopsies pre-/post-relapse to detect on-target mutations or bypass pathways .
Q. How can combination therapies involving larotrectinib be rationally designed to overcome resistance or enhance efficacy?
- Synergy screening : Using Chou-Talalay combination index (CI) assays to identify synergistic partners (e.g., MEK inhibitors) .
- Preclinical validation : Testing combinations in PDX models with resistance mutations, monitoring tumor regression and survival endpoints .
Q. What methodologies are employed for pharmacokinetic/pharmacodynamic (PK/PD) modeling of larotrectinib in heterogeneous patient populations?
- Non-compartmental analysis (NCA) : Calculating AUC, clearance, and half-life from plasma concentration-time curves .
- Population PK modeling : Using nonlinear mixed-effects models (e.g., NONMEM) to account for covariates like age, renal function, or drug-drug interactions .
Q. How are biomarkers for larotrectinib response validated, and what challenges arise in clinical implementation?
- Biomarker assays : RNA sequencing, FISH, or IHC to confirm NTRK fusion status. Analytical validation requires sensitivity/specificity ≥95% in CLIA-certified labs .
- Challenges : Tumor heterogeneity, low fusion prevalence (<1% in common cancers), and standardization of detection protocols .
Q. What statistical approaches address contradictions in larotrectinib efficacy data across tumor types or trial designs?
- Meta-analysis : Pooling data from single-arm trials (e.g., SCOUT, NAVIGATE) to assess ORR consistency via random-effects models .
- Sensitivity analysis : Testing robustness of DoR estimates by excluding outliers or adjusting for confounding variables .
Methodological Considerations
- Experimental Design : Use adaptive trial designs (e.g., basket trials) to evaluate larotrectinib in rare NTRK-fusion cancers .
- Data Reporting : Follow CONSORT guidelines for clinical trials and ARRIVE guidelines for preclinical studies to ensure reproducibility .
- Ethical Compliance : Adhere to ICH-GCP guidelines in clinical trials and obtain IRB approval for translational studies involving patient samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
